(3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate
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Overview
Description
(3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate is an organic compound with a complex structure, characterized by the presence of multiple stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of isopulegol as a starting material, which undergoes a series of reactions including oxidation, reduction, and esterification to form the final product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding alcohols or ketones .
Scientific Research Applications
(3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(3R,6S)-3-Isopropyl-6-methylcyclohexene: This compound shares a similar structural framework but differs in the arrangement of its stereocenters.
(3S,6R)-3-Methyl-6-isopropenyl-9-decene-1-yl acetate: Another closely related compound with slight variations in its chemical structure.
Uniqueness
(3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
67601-06-3 |
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Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
[(3S,6R)-3-methyl-6-prop-1-en-2-yldec-9-enyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-6-7-8-16(13(2)3)10-9-14(4)11-12-18-15(5)17/h6,14,16H,1-2,7-12H2,3-5H3/t14-,16+/m0/s1 |
InChI Key |
UJJKWQRTTYLTQL-GOEBONIOSA-N |
Isomeric SMILES |
C[C@@H](CC[C@@H](CCC=C)C(=C)C)CCOC(=O)C |
Canonical SMILES |
CC(CCC(CCC=C)C(=C)C)CCOC(=O)C |
Origin of Product |
United States |
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